molecular formula C4H2F4 B8262446 3,3,4,4-Tetrafluorocyclobutene CAS No. 2714-38-7

3,3,4,4-Tetrafluorocyclobutene

Cat. No.: B8262446
CAS No.: 2714-38-7
M. Wt: 126.05 g/mol
InChI Key: GHTJJDFBXCKNEO-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorocyclobutene is a fluorinated cyclobutene compound with the molecular formula C4H2F4. This compound is notable for its unique structure, which includes four fluorine atoms attached to a cyclobutene ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorocyclobutene typically involves multiple steps starting from chlorotrifluoroethene. One common method includes the reduction of perfluorocyclobutene using sodium borohydride (NaBH4) in diglyme at 0°C for one hour . This method has been optimized to improve yield and efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-valency metal fluorides such as cobalt trifluoride (CoF3) and manganese trifluoride (MnF3) has been explored for fluorination processes . These methods are designed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluorocyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,4,4-Tetrafluorocyclobutene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorocyclobutene involves its ability to undergo ring-opening metathesis and other transformations due to the strain in its four-membered ring. The presence of fluorine atoms enhances its reactivity and stability in various chemical environments . The molecular targets and pathways involved in its reactions are primarily related to its interactions with catalysts and reagents used in metathesis and fluorination processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its highly strained four-membered ring and the presence of four fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

3,3,4,4-tetrafluorocyclobutene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4/c5-3(6)1-2-4(3,7)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTJJDFBXCKNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C1(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306758
Record name 3,3,4,4-Tetrafluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-38-7
Record name 3,3,4,4-Tetrafluorocyclobutene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2714-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-Tetrafluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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